4-(2,1,3-Benzoxadiazol-4-yl)-5-(thiophen-2-ylmethyl)-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a benzoxadiazole ring, a thiophene moiety, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxadiazole and thiophene intermediates, which are then coupled with a triazole derivative under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or sulfide derivatives. Substitution reactions can lead to a wide range of substituted compounds with different functional groups.
Scientific Research Applications
4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE: shares structural similarities with other benzoxadiazole, thiophene, and triazole derivatives.
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole rings, known for their fluorescence properties.
Thiophene Derivatives: Compounds containing thiophene rings, often used in materials science for their electronic properties.
Triazole Derivatives: Compounds with triazole rings, commonly explored for their biological activities.
Uniqueness
The uniqueness of 4-(2,1,3-BENZOXADIAZOL-4-YL)-5-(2-THIENYLMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of these three distinct moieties, which imparts a unique set of chemical and physical properties
Properties
Molecular Formula |
C13H9N5OS2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-(2,1,3-benzoxadiazol-4-yl)-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H9N5OS2/c20-13-15-14-11(7-8-3-2-6-21-8)18(13)10-5-1-4-9-12(10)17-19-16-9/h1-6H,7H2,(H,15,20) |
InChI Key |
FUKKBLLRBRGJEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)N3C(=NNC3=S)CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.